An In-depth Technical Guide to the Mechanism of Action of NH2-PEG4-GGFG-CH2-O-CH2-Cbz
An In-depth Technical Guide to the Mechanism of Action of NH2-PEG4-GGFG-CH2-O-CH2-Cbz
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the linker molecule NH2-PEG4-GGFG-CH2-O-CH2-Cbz, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This document details the molecular interactions, enzymatic cleavage, and subsequent payload release facilitated by this linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying processes.
Core Mechanism of Action: A Multi-stage Process
The NH2-PEG4-GGFG-CH2-O-CH2-Cbz linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. Its mechanism of action can be dissected into a series of sequential events, beginning with ADC internalization and culminating in the release of the active therapeutic agent.
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is the cornerstone of this linker's functionality, acting as a substrate for lysosomal proteases, primarily cathepsins, which are often upregulated in the tumor microenvironment.[1][2][3] The GGFG linker is notably employed in the highly successful ADC, Trastuzumab deruxtecan (B607063) (DS-8201a).[3][4]
The process unfolds as follows:
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ADC Internalization: An ADC utilizing this linker binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.
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Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.
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Enzymatic Cleavage: Within the lysosome, cathepsins, particularly Cathepsin L, recognize and cleave the GGFG peptide sequence.[1] While Cathepsin B can also cleave GGFG, it does so with minimal activity compared to Cathepsin L.[1] The cleavage occurs at the amide bond between the C-terminal glycine (B1666218) and the self-immolative aminomethoxy moiety.[3]
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Self-Immolation and Payload Release: The enzymatic cleavage initiates a spontaneous 1,6-elimination reaction within the aminomethoxy spacer (-CH2-O-CH2-). This self-immolative cascade results in the release of the conjugated cytotoxic payload in its active form.
The polyethylene (B3416737) glycol (PEG4) portion of the linker enhances its hydrophilic properties, which can improve the solubility and pharmacokinetic profile of the resulting ADC.[5] The carboxybenzyl (Cbz) group is a protecting group for the terminal amine, utilized during the synthesis of the linker and subsequently removed to allow for conjugation to a payload.[5][6][7]
Signaling Pathway of a Common Payload: Deruxtecan (DXd)
A frequent payload conjugated to GGFG-based linkers is deruxtecan (DXd), a potent topoisomerase I inhibitor.[8] Upon its release, DXd, being membrane-permeable, can exert its cytotoxic effects not only on the target cancer cell but also on neighboring tumor cells, a phenomenon known as the bystander effect.[2][9]
The intracellular signaling pathway initiated by DXd is as follows:
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Nuclear Translocation: Released DXd translocates to the nucleus of the cancer cell.
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Topoisomerase I Inhibition: DXd binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of single-strand breaks.
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DNA Damage and Apoptosis: The accumulation of these stabilized complexes leads to DNA double-strand breaks during DNA replication, triggering a DNA damage response and ultimately leading to apoptotic cell death.
Quantitative Data
The stability and cleavage kinetics of the linker are critical for the efficacy and safety of an ADC. Below is a summary of available quantitative data for GGFG-based linkers.
| Parameter | Value | Species | Comments |
| In Vitro Plasma Stability | |||
| Payload Release from Trastuzumab Deruxtecan | ~2.1% after 21 days | Human | Demonstrates high stability of the GGFG linker in plasma, minimizing off-target toxicity.[10] |
| Enzymatic Cleavage | |||
| GGFG Cleavage by Cathepsin L | Nearly complete release within 72 hours | In Vitro | Cathepsin L is significantly more efficient at cleaving the GGFG linker than Cathepsin B.[1] |
| Cytotoxicity | |||
| Deruxtecan (DXd) Potency | ~10-fold higher than SN-38 | In Vitro | DXd is a highly potent topoisomerase I inhibitor.[8] |
Experimental Protocols
In Vitro Cathepsin Cleavage Assay
Objective: To determine the rate and extent of payload release from a GGFG-containing ADC in the presence of purified cathepsins.
Materials:
-
GGFG-ADC conjugate
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Recombinant human Cathepsin B and Cathepsin L
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
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Quenching Solution: Acetonitrile with an internal standard (e.g., warfarin)
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LC-MS/MS system
Procedure:
-
Prepare a stock solution of the GGFG-ADC in an appropriate solvent (e.g., DMSO).
-
Activate the cathepsin enzyme according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the assay buffer and the GGFG-ADC. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the activated cathepsin.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the cold quenching solution to stop the reaction.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the percentage of payload release at each time point relative to a fully hydrolyzed control.
Plasma Stability Assay
Objective: To assess the stability of the GGFG-ADC in plasma and determine the extent of premature payload release.
Materials:
-
GGFG-ADC conjugate
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Spike the GGFG-ADC into human plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect an aliquot of the plasma.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload and intact ADC.
-
Calculate the percentage of released payload over time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of the GGFG-ADC on cancer cell lines.
Materials:
-
Target antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium
-
GGFG-ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the GGFG-ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the test articles.
-
Incubate the plate for a period that allows for ADC processing and payload-induced cell death (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability versus the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of a GGFG-linked ADC with a DXd payload.
Experimental Workflow Diagram
Caption: General experimental workflow for the development and evaluation of a GGFG-linked ADC.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy NH2-PEG4-GGFG-CH2-O-CH2-Cbz [smolecule.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. google.com [google.com]
- 8. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 10. researchgate.net [researchgate.net]
